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molecular formula C8H9ClO2 B1590426 2-Chloro-1,3-dimethoxybenzene CAS No. 7051-15-2

2-Chloro-1,3-dimethoxybenzene

Cat. No. B1590426
M. Wt: 172.61 g/mol
InChI Key: UZVLJTGFCKYUBF-UHFFFAOYSA-N
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Patent
US04579981

Procedure details

To a solution of 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml) is added 2.6M n-butyllithium (40 ml). After 40 minutes, N-chlorosuccinimide (13.5 g) is added and the reaction temperature is maintained below 55° C. by means of an ice-bath. After an additional 45 minutes, the reaction mixture is poured into water and extracted with ether. Evaporation of the organic extract affords an oil which is choromatographed on silica gel (125 g), eluting with 20% ether-hexane. Evaporation of the eluents affords an oil which crystallized on standing. Recrystallization from hexane gives 2-chloro-1,3-dimethoxybenzene, mp 62°-64° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.C([Li])CCC.[Cl:16]N1C(=O)CCC1=O.O>COCCOC>[Cl:16][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is maintained below 55° C. by means of an ice-bath
WAIT
Type
WAIT
Details
After an additional 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the
EXTRACTION
Type
EXTRACTION
Details
organic extract
CUSTOM
Type
CUSTOM
Details
affords an oil which
WASH
Type
WASH
Details
eluting with 20% ether-hexane
CUSTOM
Type
CUSTOM
Details
Evaporation of the eluents
CUSTOM
Type
CUSTOM
Details
affords an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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